Cas no 2172433-55-3 (1-methoxy-3-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-amine)
1-methoxy-3-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1-methoxy-3-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-amine
- 2172433-55-3
- EN300-1290676
- 1-methoxy-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-amine
-
- Inchi: 1S/C10H17NO2S/c1-8-3-4-13-10(8)7-14-6-9(11)5-12-2/h3-4,9H,5-7,11H2,1-2H3
- InChI Key: NNIXBVCWYBNETN-UHFFFAOYSA-N
- SMILES: S(CC1=C(C)C=CO1)CC(COC)N
Computed Properties
- Exact Mass: 215.09799996g/mol
- Monoisotopic Mass: 215.09799996g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 73.7Ų
1-methoxy-3-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1290676-1.0g |
1-methoxy-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-amine |
2172433-55-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1290676-50mg |
1-methoxy-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-amine |
2172433-55-3 | 50mg |
$1008.0 | 2023-09-30 | ||
| Enamine | EN300-1290676-100mg |
1-methoxy-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-amine |
2172433-55-3 | 100mg |
$1056.0 | 2023-09-30 | ||
| Enamine | EN300-1290676-250mg |
1-methoxy-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-amine |
2172433-55-3 | 250mg |
$1104.0 | 2023-09-30 | ||
| Enamine | EN300-1290676-500mg |
1-methoxy-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-amine |
2172433-55-3 | 500mg |
$1152.0 | 2023-09-30 | ||
| Enamine | EN300-1290676-1000mg |
1-methoxy-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-amine |
2172433-55-3 | 1000mg |
$1200.0 | 2023-09-30 | ||
| Enamine | EN300-1290676-2500mg |
1-methoxy-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-amine |
2172433-55-3 | 2500mg |
$2351.0 | 2023-09-30 | ||
| Enamine | EN300-1290676-5000mg |
1-methoxy-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-amine |
2172433-55-3 | 5000mg |
$3479.0 | 2023-09-30 | ||
| Enamine | EN300-1290676-10000mg |
1-methoxy-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}propan-2-amine |
2172433-55-3 | 10000mg |
$5159.0 | 2023-09-30 |
1-methoxy-3-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-amine Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 1-methoxy-3-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-amine
Introduction to 1-methoxy-3-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-amine (CAS No. 2172433-55-3)
1-methoxy-3-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-amine, identified by its Chemical Abstracts Service (CAS) number 2172433-55-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a methylsulfanyl group and a furan moiety in its structure suggests promising interactions with biological targets, making it a valuable candidate for further exploration in medicinal chemistry.
The compound's structure consists of a propan-2-amine backbone, which is a common pharmacophore in drug design, providing a basic nitrogen atom for hydrogen bonding and potential coordination with metal ions. The 1-methoxy substituent at the first carbon enhances lipophilicity, while the (3-methylfuran-2-yl)methylsulfanyl group introduces both steric bulk and sulfur-rich functionality. These features collectively contribute to the molecule's complex reactivity and binding properties, which are critical for its role in drug discovery.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to evaluate the binding affinity of 1-methoxy-3-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-amine to various biological targets. Studies suggest that the sulfur-containing moiety may engage in coordination with transition metals or form hydrogen bonds with polar residues in protein active sites. This has opened up avenues for designing molecules with enhanced selectivity and potency.
In the context of modern drug development, the synthesis of such complex molecules often relies on innovative synthetic strategies. The preparation of 1-methoxy-3-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-amine involves multi-step organic transformations, including nucleophilic substitution reactions, sulfide formations, and protecting group strategies. The integration of flow chemistry techniques has also improved the scalability and efficiency of its synthesis, reducing production costs and minimizing waste.
One of the most exciting aspects of this compound is its potential application in modulating enzyme activity. Enzymes play pivotal roles in numerous biological pathways, and inhibiting or activating specific enzymes can lead to therapeutic benefits. The structural features of 1-methoxy-3-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-amine make it a promising candidate for targeting enzymes involved in metabolic disorders or inflammatory pathways. Preliminary computational studies have identified potential binding pockets that could be exploited for designing enzyme inhibitors.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. The furan ring in this compound resembles structures found in many bioactive natural products, suggesting that it may exhibit bioactivity through similar mechanisms. Researchers are increasingly leveraging natural product analogs to design novel therapeutics, as these scaffolds often possess pre-defined biological activities optimized through evolution.
Furthermore, the growing interest in green chemistry principles has influenced the synthesis of compounds like 1-methoxy-3-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-amine. Sustainable synthetic routes that minimize hazardous waste and energy consumption are being prioritized. Catalytic methods, particularly those involving transition metal catalysts, have shown promise in facilitating complex bond formations under mild conditions. Such approaches align with global efforts to reduce the environmental impact of chemical manufacturing.
The pharmacokinetic properties of a drug are equally important as its biochemical activity. The lipophilicity introduced by the 1-methoxy group and the steric bulk from the methylsulfanyl moiety can influence absorption, distribution, metabolism, and excretion (ADME) profiles. Computational modeling tools are now capable of predicting these properties with high accuracy, allowing researchers to optimize molecular design early in the discovery process.
Another emerging area is the use of machine learning algorithms to accelerate drug discovery. These algorithms can analyze vast datasets to identify structural patterns associated with biological activity. By integrating experimental data with computational predictions, machine learning models can predict the efficacy of compounds like 1-methoxy-3-{(3-methylfuran-2-yl)methylsulfanyl}propan-2-amine more rapidly than traditional methods alone.
In conclusion,1-methoxy-3-{(3-methylfuran - 2 - ylmethylsulfanyl) propan - 2 - amine (CAS No. 2172433 - 55 - 3) represents a fascinating molecule with potential applications across multiple domains of pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutic agents targeting various diseases. As synthetic methodologies continue to evolve and computational tools become more sophisticated, this compound will undoubtedly play an important role in future drug development efforts.
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